molecular formula C8H8FNO3S B14765631 2-(4-Fluorophenyl)sulfonylacetamide

2-(4-Fluorophenyl)sulfonylacetamide

Cat. No.: B14765631
M. Wt: 217.22 g/mol
InChI Key: HEXMBCMTBDLOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)sulfonylacetamide is an organosulfur compound featuring a sulfonyl group (-SO₂-) linked to an acetamide moiety and a 4-fluorophenyl substituent. The sulfonyl group enhances stability and electron-withdrawing properties, which may influence receptor binding and metabolic resistance.

Properties

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfonylacetamide

InChI

InChI=1S/C8H8FNO3S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

HEXMBCMTBDLOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)sulfonylacetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride, followed by sulfonylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general synthetic route can be summarized as follows:

  • Step 1: Acylation

    • React 4-fluoroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(4-fluorophenyl)acetamide.
  • Step 2: Sulfonylation

    • Treat the resulting 2-(4-fluorophenyl)acetamide with a sulfonyl chloride (e.g., methanesulfonyl chloride) to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)sulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)sulfonylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)sulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Fluorophenyl)imidazol-5-ones

  • Structural Differences : Replaces the sulfonylacetamide group with an imidazolone ring.
  • Biological Activity : Exhibits anti-proliferative effects against MCF-7 breast cancer cells via Polo-like kinase 1 (Plk1) inhibition. Derivatives (ligands 24 and 27) showed binding affinities of -9.2 to -9.8 kcal/mol in molecular docking studies .
  • Pharmacokinetics : Complies with Lipinski’s rule of five (MW < 500, logP < 5), suggesting oral bioavailability .
  • Advantages : Heterocyclic imidazolone enables π-π stacking and hydrogen bonding, enhancing target engagement.
  • Limitations: Limited data on toxicity and metabolic stability.

2-[Bis(4-Fluorophenyl)methylsulfinyl]acetamide

  • Structural Differences : Features a sulfinyl (-SO-) group and bis(4-fluorophenyl) substituents.
  • Physicochemical Properties: Higher molecular weight (~312 g/mol vs.
  • Safety : Classified under GHS guidelines with specific handling requirements (e.g., inhalation precautions), indicating higher reactivity or toxicity compared to sulfonyl analogs .

2-[(2-{[(4-Methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide

  • Structural Differences: Incorporates a sulfonylamino group, a sulfanyl (-S-) linker, and a morpholine ring.
  • Pharmacokinetics : High molecular weight (497.63 g/mol) likely violates Lipinski’s rules, reducing oral bioavailability. The morpholine ring enhances solubility but adds synthetic complexity .

2-(2-(4-Fluorophenyl)hydrazono)propanoate (23)

  • Structural Differences : Hydrazone derivative with a fluorophenyl group, used as an analytical tool.
  • Applications: Quantifies pyruvate in NMR studies via fluorophenylhydrazine derivatization, highlighting the versatility of fluorophenyl groups in non-therapeutic contexts .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Estimated) Lipinski Compliance Biological Activity
2-(4-Fluorophenyl)sulfonylacetamide ~216 Sulfonyl, acetamide ~1.8 Likely Inferred kinase modulation
2-(4-Fluorophenyl)imidazol-5-ones ~250 (estimated) Imidazolone ~2.5 Yes Plk1 inhibition (IC₅₀ ~10 μM)
Bis(4-Fluorophenyl)sulfinylacetamide ~312 Sulfinyl, bis(fluorophenyl) ~3.5 No (MW > 500) Not reported
Morpholine-containing acetamide 497.63 Sulfonylamino, morpholine ~4.0 No (MW > 500) Unspecified

Key Findings and Implications

  • Electron-Withdrawing Groups : Sulfonyl enhances stability but may reduce permeability compared to sulfinyl or hydrazone derivatives .
  • Fluorophenyl Utility : The 4-fluorophenyl group is versatile, contributing to both therapeutic (e.g., Plk1 inhibition) and analytical applications .
  • Molecular Weight Trade-offs : Lower MW analogs (e.g., imidazol-5-ones) comply with drug-likeness rules, while complex derivatives (e.g., morpholine-containing) face bioavailability challenges .

Biological Activity

2-(4-Fluorophenyl)sulfonylacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to an acetamide structure with a 4-fluorophenyl substituent. This specific arrangement contributes to its biological activity through enhanced binding interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites or modulating receptor functions, which can result in altered cellular processes and physiological responses. The presence of the fluorine atom in the phenyl ring is thought to enhance the compound's metabolic stability and binding affinity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it may inhibit cell proliferation in cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the biological effects of related compounds:

  • Inhibition of Acetylcholinesterase : A related thiazole derivative was shown to inhibit acetylcholinesterase, an enzyme linked to neurotransmitter regulation, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
  • Antibacterial Efficacy : A study demonstrated that similar sulfonamide compounds effectively reduced biofilm formation in Staphylococcus aureus, indicating their potential as anti-biofilm agents .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological Activity
1. N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamideStructureEnzyme inhibition
2. N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamideStructureAntimicrobial and anticancer activities
3. N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamideStructureAcetylcholinesterase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.